2-Aminobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminobenzaldehyde derivatives can be achieved through various methods. An interesting approach involves the unexpected cascade reaction of 2-aminobenzaldehydes with primary amines catalyzed by scandium pentafluorobenzoate, leading to the efficient synthesis of a novel class of polycyclic ring-fused aminals (Mao et al., 2013). Additionally, the direct amidation of various aldehydes with dioxazolones, catalyzed by rhodium(III), affords 2-aminobenzaldehydes through CHO-directed C–H activation (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Aminobenzaldehyde derivatives is pivotal for their reactivity. For instance, the structures of the anhydro-polymers formed from 2-aminobenzaldehyde suggest complex interactions and transformations that these molecules can undergo, based on spectroscopic analysis (Albert & Yamamoto, 1966).
Chemical Reactions and Properties
2-Aminobenzaldehyde participates in numerous chemical reactions, showcasing its chemical versatility. For example, it undergoes a palladium-catalyzed cyclocarbonylation with hydrazines, presenting a facile synthesis pathway for 2-aminoisoindolin-1-ones (Han et al., 2013). Furthermore, it is involved in gold(I)-catalyzed unprecedented rearrangement reactions with propargyl amines to efficiently access 3-aminoquinolines (Patil et al., 2012).
Scientific Research Applications
Precursor to Acridines and Acridones
- Scientific Field : Organic Chemistry
- Application Summary : 2-Aminobenzaldehyde is used as a common substrate for the synthesis of acridines and acridones, which are heteroaromatic units that play an important role in various molecules exhibiting biological properties .
- Methods of Application : The synthesis involves copper-catalyzed N-arylation followed by acid-mediated cyclization for acridines, and double copper-catalyzed N-arylation followed by cyclization for acridones .
- Results or Outcomes : The compounds prepared from 2-Aminobenzaldehyde feature interesting photophysical properties and moderate biological activity was noticed in melanoma cells growth inhibition .
Substrate for Rhodium-Catalyzed Alkyne Hydroacylation
- Scientific Field : Organic Chemistry
- Application Summary : 2-Aminobenzaldehyde is used as a versatile substrate for rhodium-catalyzed alkyne hydroacylation, a process that results in the formation of a new C–C bond and delivers synthetically useful carbonyl-containing products .
- Methods of Application : The process involves transition-metal-catalyzed variants and proceeds through an inherently unstable acyl metal intermediate .
- Results or Outcomes : This approach has resulted in widespread applications due to its mild reaction conditions, control of enantio- and regioselectivity, and broad substrate scope .
Preparation of Quinoline Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Aminobenzaldehyde is used in the preparation of quinoline derivatives, which are known for their antiviral properties .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome is the production of quinoline derivatives with antiviral properties .
Preparation of Electroluminescent Materials
- Scientific Field : Material Science
- Application Summary : 2-Aminobenzaldehyde is used in the preparation of electroluminescent materials for OLEDs .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome is the production of electroluminescent materials for OLEDs .
Friedlander-type Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 2-Aminobenzaldehyde is used in Friedlander-type synthesis .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcome is the production of compounds via Friedlander-type synthesis .
Synthesis of α-Methyl Substituted Amino Acids
- Scientific Field : Biochemistry
- Application Summary : 2-Aminobenzaldehyde is used in the synthesis of α-methyl substituted amino acids using Ni (II) complexes of the Schiff base obtained from alanine .
- Methods of Application : The complex was alkylated with isopropyl bromide, gramine iodomethylate, and methyl acrylate (in a Michael reaction) .
- Results or Outcomes : The outcome is the production of α-methyl substituted amino acids .
Safety And Hazards
2-Aminobenzaldehyde is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for 2-Aminobenzaldehyde are not mentioned in the search results, its use in the preparation of quinolines by the Friedländer synthesis and formation of trimeric and tetrameric condensation products suggest potential applications in the synthesis of complex organic compounds .
properties
IUPAC Name |
2-aminobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7-4-2-1-3-6(7)5-9/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWFZIRWWNPPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060183 | |
Record name | 2-Aminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzaldehyde | |
CAS RN |
529-23-7 | |
Record name | 2-Aminobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTHRANILALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG769PG2AX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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